3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 1263280-70-1
VCID: VC13425942
InChI: InChI=1S/C7H11N3O.ClH/c1-5-9-7(11-10-5)6-3-2-4-8-6;/h6,8H,2-4H2,1H3;1H
SMILES: CC1=NOC(=N1)C2CCCN2.Cl
Molecular Formula: C7H12ClN3O
Molecular Weight: 189.64 g/mol

3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride

CAS No.: 1263280-70-1

Cat. No.: VC13425942

Molecular Formula: C7H12ClN3O

Molecular Weight: 189.64 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride - 1263280-70-1

Specification

CAS No. 1263280-70-1
Molecular Formula C7H12ClN3O
Molecular Weight 189.64 g/mol
IUPAC Name 3-methyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride
Standard InChI InChI=1S/C7H11N3O.ClH/c1-5-9-7(11-10-5)6-3-2-4-8-6;/h6,8H,2-4H2,1H3;1H
Standard InChI Key WJESNAGBIGVDJP-UHFFFAOYSA-N
SMILES CC1=NOC(=N1)C2CCCN2.Cl
Canonical SMILES CC1=NOC(=N1)C2CCCN2.Cl

Introduction

Chemical Identity and Structural Characteristics

3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride (CAS: 1121057-52-0) is a derivative of the 1,2,4-oxadiazole family, distinguished by a pyrrolidinyl substituent at the 5-position and a methyl group at the 3-position. The hydrochloride salt form improves its physicochemical properties, making it more amenable to aqueous-based studies.

Molecular Formula and Weight

The compound has a molecular formula of C₇H₁₂ClN₃O, with a molecular weight of 189.64 g/mol. Its exact mass is 189.066 Da, and the topological polar surface area (TPSA) is 50.95 Ų, indicating moderate solubility in polar solvents . The LogP value of 1.13 suggests balanced lipophilicity, suitable for crossing biological membranes .

Crystallographic and Stereochemical Features

X-ray crystallography of related 1,2,4-oxadiazole derivatives, such as those reported by Lloyd et al. (2010), reveals planar heterocyclic cores with substituents adopting equatorial conformations to minimize steric strain . The (S)-enantiomer of the pyrrolidinyl group is critical for chiral interactions with biological targets, as evidenced by its preferential activity in receptor binding assays .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₂ClN₃O
Molecular Weight189.64 g/mol
Exact Mass189.066 Da
TPSA50.95 Ų
LogP1.13
Melting PointNot reported-
SolubilitySoluble in DMSO, aqueous HCl

Synthesis and Manufacturing

The synthesis of 3-methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride involves multistep organic reactions, typically starting from amidoxime precursors.

Synthetic Routes

A common method involves the cyclocondensation of tert-butylamidoxime with 4-aminobenzoic acid derivatives, followed by alkylation and salt formation . For example:

  • Cyclization: Reacting amidoxime with a nitrile derivative under basic conditions (e.g., NaOH in dichloromethane) forms the 1,2,4-oxadiazole core .

  • Pyrrolidinyl Introduction: The pyrrolidinyl group is introduced via nucleophilic substitution or reductive amination, depending on the leaving group .

  • Hydrochloride Salt Formation: Treating the free base with hydrochloric acid in ethanol yields the final product.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
CyclizationNaOH, DCM, rt, 12h65–70%
AlkylationPyrrolidine, K₂CO₃, DMF, 60°C80%
Salt Form.HCl (g), EtOH, 0°C95%

Industrial-scale production employs continuous flow reactors to optimize yield and purity, though specific protocols remain proprietary.

Biological Activities and Mechanisms

1,2,4-Oxadiazoles are recognized bioisosteres for esters and amides, offering enhanced metabolic stability . The hydrochloride salt of this compound shows promise in neurological and anticancer research.

Anticancer Activity

Analogous compounds, such as 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione, exhibit antiproliferative effects against 11 cancer cell lines (mean IC₅₀ = 9.4 µM) . Mechanistically, 1,2,4-oxadiazoles inhibit topoisomerase II and disrupt mitochondrial membrane potential, inducing apoptosis .

Research Applications and Future Directions

Drug Development

This compound serves as a precursor for dual-acting analgesics targeting both nAChRs and opioid receptors. Structural modifications, such as fluorination at the methyl group, could enhance binding affinity .

Chemical Biology

Its fluorescent derivatives are being explored as probes for imaging serotonin transporters in neuronal cells.

Industrial Use

The hydrochloride salt is employed in ligand-accelerated catalysis for asymmetric synthesis, though applications remain niche.

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